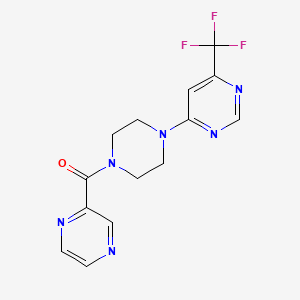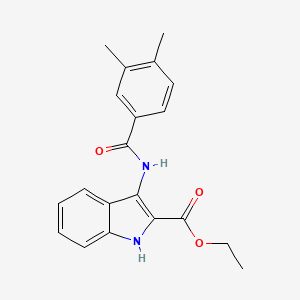
(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine, commonly known as DFMD, is a synthetic compound that belongs to the class of phenethylamines. It is a chiral molecule with two enantiomers, (R)-DFMD and (S)-DFMD. DFMD has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
DFMD acts as an agonist for TAAR1, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release, ion channel activity, and gene expression. DFMD has been shown to increase the release of dopamine and serotonin in various brain regions, which may contribute to its effects on reward and motivation.
Biochemical and Physiological Effects:
DFMD has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperactivity in mice. DFMD has also been shown to increase the release of dopamine and serotonin in the striatum and prefrontal cortex of rats. Additionally, DFMD has been shown to modulate the activity of ion channels and alter gene expression in various brain regions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMD has several advantages as a research tool. It is a highly selective agonist for TAAR1, which allows for the specific modulation of this receptor. DFMD is also stable and can be easily synthesized in the laboratory. However, there are also limitations to the use of DFMD in lab experiments. Its effects on behavior and neurotransmitter release may vary depending on the species and strain of animal used. Additionally, the long-term effects of DFMD on brain function and behavior are not well understood.
Direcciones Futuras
There are several future directions for research on DFMD. One area of interest is the role of TAAR1 in psychiatric disorders such as schizophrenia and depression. DFMD may be a useful tool for investigating the potential therapeutic effects of TAAR1 agonists in these disorders. Additionally, the effects of chronic DFMD administration on brain function and behavior should be further investigated. Finally, the development of more selective TAAR1 agonists may provide new insights into the role of this receptor in brain function and behavior.
Conclusion:
In conclusion, DFMD is a synthetic compound that has been studied for its potential use as a research tool in the field of neuroscience. It acts as a selective agonist for TAAR1 and has been shown to modulate neurotransmitter release, ion channel activity, and gene expression in various brain regions. DFMD has advantages as a research tool, but there are also limitations to its use in lab experiments. Future research on DFMD may provide new insights into the role of TAAR1 in brain function and behavior.
Métodos De Síntesis
DFMD can be synthesized using a multi-step process starting with commercially available 2,4-difluoroacetophenone. The synthesis involves the use of various reagents and catalysts to form the final product. The yield of DFMD can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent ratios.
Aplicaciones Científicas De Investigación
DFMD has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to be a potent and selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain. TAAR1 has been implicated in the regulation of dopamine and serotonin neurotransmission, as well as in the modulation of reward and motivation pathways.
Propiedades
IUPAC Name |
(2S)-3-(2,4-difluorophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(6-13)4-8-2-3-9(11)5-10(8)12/h2-3,5,7H,4,6,13H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIGYIGSJCINMC-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C=C(C=C1)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {2-[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2795430.png)
![[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid](/img/structure/B2795431.png)
![N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide](/img/structure/B2795432.png)



![(2-Chloro-6-fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2795440.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate](/img/structure/B2795441.png)
![1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2795442.png)
![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B2795443.png)

![(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2795449.png)
![4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde](/img/structure/B2795450.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B2795451.png)